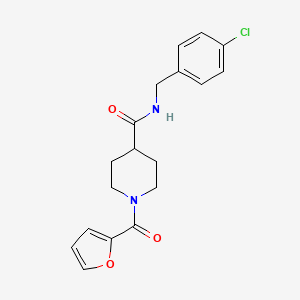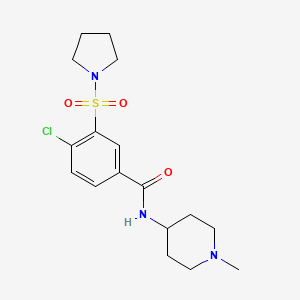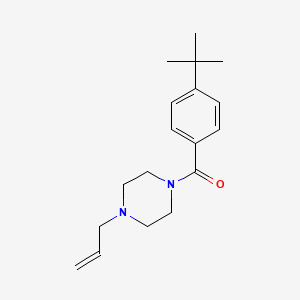
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPIP is a piperidinecarboxamide derivative that was first synthesized in 2009 by researchers at the University of California, San Francisco. Since then, BPIP has been studied for its mechanism of action and potential uses in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein aggregation. This compound has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may be the basis for its potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation and Hsp90 activity, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. Additionally, this compound has been shown to increase the expression of genes involved in the regulation of energy metabolism, which may be related to its potential use in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide is that it is a relatively small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide. One area of interest is in the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Additionally, this compound may have potential uses in the treatment of cancer and metabolic disorders, and further studies are needed to explore these possibilities. Finally, research is needed to better understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapeutic agents.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with butylsulfonyl chloride to form 2-butylsulfonyl-2,3-dihydro-4H-pyran. This compound is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide has been studied for its potential uses in various fields of scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-4-5-9-21(19,20)16-8-6-7-12(10-16)13(18)15-14(2,3)11-17/h12,17H,4-11H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFKOEKHFMOXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
